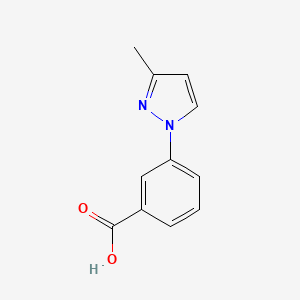

3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Description

Significance of Pyrazole (B372694) and Benzoic Acid Frameworks in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a celebrated scaffold in medicinal chemistry. Its structure allows for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the pyrazole ring is a key feature in several approved drugs, highlighting its importance as a pharmacophore in drug design and development.

Similarly, benzoic acid and its derivatives are of great importance in the pharmaceutical and chemical industries. Benzoic acid serves not only as a crucial intermediate in the synthesis of a multitude of therapeutic compounds but also as a preservative in many formulations due to its antimicrobial properties. Its carboxylic acid group provides a reactive handle for chemical modifications and can participate in crucial intermolecular interactions, such as hydrogen bonding, with biological targets.

Evolution of Research on Aryl-Substituted Pyrazoles and Carboxylic Acids

The field of medicinal chemistry has seen a significant evolution in the research and development of aryl-substituted pyrazoles that also contain a carboxylic acid function. Initial investigations focused on the fundamental synthesis and characterization of these compounds. Over time, research has progressively shifted towards exploring their therapeutic potential.

Recent studies have highlighted the promise of this class of compounds in various therapeutic areas. For instance, derivatives of pyrazole-benzoic acid have been investigated as potent antibacterial agents, showing efficacy against drug-resistant bacteria. acs.orgnih.govmdpi.com Other research has explored their role as inhibitors of specific enzymes and transporters, such as urate transporter 1 (URAT-1), which is a target for the treatment of hyperuricemia and related kidney diseases. nih.gov Furthermore, the pyrazole scaffold has been identified as a cornerstone in the development of inhibitors for protein kinases like JNK3, which are implicated in neurodegenerative diseases. nih.gov

Scope and Research Avenues for 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid and Related Structures

While extensive research has been conducted on the broader class of pyrazole-containing carboxylic acids, the specific compound this compound represents a more focused area with considerable untapped potential. Based on the activities observed in structurally similar molecules, several promising research avenues can be envisioned.

The primary area of investigation for this compound and its derivatives is likely to be in medicinal chemistry. Its structural motifs suggest potential as a scaffold for developing novel inhibitors of various enzymes and receptors. The exploration of its antimicrobial properties against a wide range of pathogens, including multidrug-resistant strains, is a logical and important direction. acs.orgnih.gov Additionally, its potential as a modulator of targets involved in inflammatory diseases, cancer, and metabolic disorders warrants further investigation.

In the realm of materials science, the rigid structure and functional groups of this compound make it an interesting candidate for the synthesis of novel polymers, metal-organic frameworks (MOFs), and other advanced materials with unique photophysical or electronic properties.

The table below summarizes the key chemical properties of the title compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 100514-36-1 |

The following table highlights the observed biological activities in compounds structurally related to this compound, suggesting potential research directions.

| Related Compound Structure | Biological Activity | Therapeutic Area |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives | Antibacterial (Fatty Acid Biosynthesis Inhibitors) | Infectious Diseases |

| 2-[1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamido]benzoic acid derivatives | Urate Transporter 1 (URAT-1) Inhibitors | Hyperuricemia, Kidney Disease |

| 4-[3-(Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives | Antibacterial (potent against drug-resistant bacteria) | Infectious Diseases |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives | Selective JNK3 Inhibitors | Neurodegenerative Diseases |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-5-6-13(12-8)10-4-2-3-9(7-10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBACMXLJZHEMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Methyl 1h Pyrazol 1 Yl Benzoic Acid and Its Analogues

Established Synthetic Pathways for the Pyrazole-Benzoic Acid Core

The construction of the central pyrazole-benzoic acid scaffold can be achieved through several reliable synthetic routes. These pathways generally fall into two main categories: those that build the pyrazole (B372694) ring onto a pre-existing benzoic acid structure (or vice versa) and those that modify functional groups on a molecule that already contains the complete carbon-nitrogen framework.

Direct Annulation and Coupling Reactions

Direct annulation, or ring-forming reactions, are a cornerstone of pyrazole synthesis. The most classic approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. ingentaconnect.comacs.org To synthesize the target molecule, this could involve the reaction of 3-hydrazinobenzoic acid with acetylacetone (B45752) (pentane-2,4-dione).

Another powerful method involves a multi-step, one-pot sequence starting from appropriately substituted ketones and hydrazines. For instance, a common pathway to synthesize analogues involves the reaction of a substituted acetophenone (B1666503) with a hydrazinobenzoic acid to form a hydrazone intermediate. researchgate.net This intermediate then undergoes cyclization using a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide) to form a pyrazole-4-carbaldehyde. researchgate.netnih.gov This aldehyde is a versatile precursor to the desired benzoic acid.

| Method | Reactants | Key Reagents/Conditions | Intermediate/Product | Reference |

| Knorr Synthesis | 3-Hydrazinobenzoic acid, Acetylacetone | Acid or base catalysis | Pyrazole-benzoic acid core | ingentaconnect.comacs.org |

| Hydrazone Cyclization | 3-Acetophenobenzoic acid, Hydrazine | Heat, solvent | Pyrazole-benzoic acid core | organic-chemistry.org |

| Vilsmeier-Haack Reaction | Hydrazone of an acetophenone and hydrazinobenzoic acid | POCl₃, DMF | Pyrazole-4-carbaldehyde | researchgate.netnih.gov |

| 1,3-Dipolar Cycloaddition | Sydnones, Alkynes | Copper catalysis | Substituted pyrazoles | acs.org |

Functional Group Interconversions on Precursors

Often, it is more efficient to synthesize a derivative of the target molecule and then convert a functional group into the final carboxylic acid. This strategy is particularly useful when the carboxylic acid group might interfere with the ring-forming reactions.

A primary example is the oxidation of a pyrazole-4-carbaldehyde, synthesized via the Vilsmeier-Haack reaction mentioned previously, to the corresponding carboxylic acid. researchgate.net Standard oxidizing agents can be employed for this transformation. Similarly, the hydrolysis of a nitrile or an ester group attached to the phenyl ring at the 3-position provides another route to the benzoic acid moiety. These precursors are often more stable or easier to prepare and purify than the final acid.

Derivatization Strategies of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid

Once the core structure of this compound is obtained, it can be further modified to create a library of related compounds. These modifications can be targeted at either the pyrazole ring or the benzoic acid portion of the molecule.

Modifications on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution reactions. The position of these substitutions is directed by the existing groups on the ring. For instance, halogenation is a common modification. Iodination of the pyrazole ring can be achieved using reagents such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile, often requiring heat. acs.org This introduces an iodine atom onto the pyrazole ring, which can then serve as a handle for further cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Reagent | Position of Modification | Product Type | Reference |

| Iodination | N-Iodosuccinimide (NIS) | C4-position | 4-Iodo-pyrazole derivative | acs.org |

| Nitration | Nitric Acid/Sulfuric Acid | C4-position | 4-Nitro-pyrazole derivative | N/A |

| Bromination | N-Bromosuccinimide (NBS) | C4-position | 4-Bromo-pyrazole derivative | N/A |

Transformations on the Benzoic Acid Moiety

The carboxylic acid group of the benzoic acid moiety is a highly versatile functional group that can be converted into a wide array of other functionalities. Standard organic chemistry transformations allow for the synthesis of esters, amides, and alcohols.

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) yields the corresponding ester.

Amidation: Activation of the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride) followed by reaction with a primary or secondary amine produces an amide.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol, yielding (3-(3-methyl-1H-pyrazol-1-yl)phenyl)methanol.

A more advanced strategy involves converting the carboxylic acid into an acyl pyrazole. This can be accomplished through the Knorr pyrazole synthesis route to generate peptide acyl pyrazoles, which are mild acylating agents. These can then be efficiently converted into thioesters, which are valuable intermediates in chemical biology, particularly for native chemical ligation (NCL). nih.gov

| Transformation | Reagents | Product Functional Group | Reference |

| Esterification | Alcohol, Acid catalyst | Ester | N/A |

| Amidation | SOCl₂, Amine | Amide | N/A |

| Reduction | LiAlH₄ | Alcohol | N/A |

| Thioester Formation | Hydrazine, Acetoacetic ester, Thiol | Thioester | nih.gov |

| Sulfonamide Formation | Chlorosulfonic acid, Amine | Sulfonamide | nih.gov |

Regioselectivity and Stereochemical Control in Synthetic Protocols

Controlling the precise connectivity of atoms (regioselectivity) is a significant challenge in pyrazole synthesis, especially when using unsymmetrical starting materials. In the synthesis of this compound via the Knorr condensation of 3-hydrazinobenzoic acid and acetylacetone, two different regioisomers can potentially form.

The outcome of the reaction is influenced by the reaction conditions, such as pH. ingentaconnect.com The two nitrogen atoms of the hydrazine have different nucleophilicity, and the two carbonyl groups of the dicarbonyl compound have different electrophilicity. Under acidic conditions, the reaction can be directed to favor one isomer over the other. ingentaconnect.com To circumvent this issue entirely, strategies that build the ring in a stepwise fashion, such as forming a hydrazone intermediate first, can lock in the desired regiochemistry before the final cyclization step. researchgate.net Various strategies have been developed to overcome poor regioselectivity, including the use of 1,3-dicarbonyl surrogates like β-enaminones. ingentaconnect.com

Stereochemical control is not a factor in the synthesis of the aromatic core of this compound. However, if chiral centers were present in the starting materials or introduced during derivatization, controlling the stereochemistry would become a critical aspect of the synthetic protocol. For instance, in the Michael addition of pyrazoles to certain alkynes, the stereochemistry (E/Z) of the resulting vinylated pyrazole can be controlled by the presence or absence of a silver carbonate catalyst. nih.gov

Methodological Advancements and Green Chemistry Considerations

The synthesis of pyrazole derivatives, including this compound and its analogues, has seen significant evolution, driven by the principles of green chemistry and the need for more efficient and sustainable processes. researchgate.net Methodological advancements focus on reducing waste, avoiding hazardous substances, and improving energy efficiency through novel catalysts, alternative solvents, and innovative reaction conditions. researchgate.netnih.gov

Key green approaches in pyrazole synthesis include the use of water as a reaction medium, solvent-free reactions, the application of catalytic amounts of reagents instead of stoichiometric ones, and the use of alternative energy sources like microwave irradiation. thieme-connect.com These strategies aim to create more environmentally benign protocols for synthesizing this important class of heterocyclic compounds. researchgate.netthieme-connect.com

Aqueous Media and Green Solvents

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Significant research has been dedicated to developing water-based syntheses for pyrazoles. researchgate.net For instance, the synthesis of tetrasubstituted pyrazoles has been successfully achieved in water using cetyltrimethylammonium bromide (CTAB) as a surfactant to facilitate the reaction of arylaldehydes, ethyl acetoacetate, and hydrazines. researchgate.net Similarly, a mixture of polyethylene (B3416737) glycol (PEG-400) and water has been used as an environmentally friendly medium for the synthesis of pyrazole derivatives, employing in situ generated Pd-nanoparticles as a catalyst. mdpi.com

Catalytic Innovations

The development of novel and recyclable catalysts is a cornerstone of green synthetic chemistry. In pyrazole synthesis, various catalysts have been employed to improve reaction efficiency and reduce environmental impact.

Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily recovered and reused. Examples include silica-supported sulfuric acid (H₂SO₄·SiO₂), nano-ZnO, and ceria-based catalysts like CeO₂/SiO₂. thieme-connect.commdpi.com For example, a multi-component reaction to produce pyrazolones in high yields (85–92%) utilized the heterogeneous Lewis acid CeO₂/SiO₂. thieme-connect.com

Nanocatalysts: Nano-sized catalysts offer high surface area and reactivity. Nano-ZnO has been demonstrated as a highly efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com

Metal-Free Catalysis: To avoid issues related to metal toxicity and cost, metal-free catalytic systems are being explored. Molecular iodine has been used to catalyze the reaction between N,N-dimethyl enaminones and sulfonyl hydrazines to produce 4-sulfonyl pyrazoles at room temperature. mdpi.com

Energy-Efficient Methodologies

Alternative energy sources are employed to reduce reaction times and energy consumption compared to conventional heating.

Microwave Irradiation: Microwave-assisted synthesis has been effectively used for the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds, leading to 3,5-disubstituted-1H-pyrazoles in high yields and with significantly reduced reaction times under solvent-free conditions. mdpi.com

Ultrasonic Irradiation: Ultrasound has also been utilized as an energy source to promote pyrazole synthesis, often leading to faster reactions and higher yields.

One-Pot and Multicomponent Reactions (MCRs)

Continuous-Flow Synthesis

A significant advancement in sustainable chemical manufacturing is the adoption of continuous-flow chemistry. This methodology offers enhanced safety, better process control, and scalability. While specific examples for this compound are not prevalent, the successful application of flow chemistry for the synthesis of other N-heterocycles, such as 1,2,4-triazoles, demonstrates its potential. rsc.org This approach allows for the safe handling of highly energetic intermediates and often results in higher yields compared to batch processes, all while avoiding extensive purification steps. rsc.org

The following table summarizes various advanced and green synthetic methods applicable to pyrazole derivatives.

| Methodology | Catalyst/Medium | Key Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Water / CTAB | Environmentally benign, safe, and cost-effective. | High | thieme-connect.comresearchgate.net |

| Microwave-Assisted Synthesis | Solvent-free | Rapid reaction times, high yields, energy efficient. | High | mdpi.com |

| Heterogeneous Catalysis | CeO₂/SiO₂ | Catalyst is recyclable, leading to reduced waste. | 85-92% | thieme-connect.com |

| Nanocatalysis | Nano-ZnO | High efficiency and environmentally friendly. | High | mdpi.com |

| Multicomponent Reaction | Sodium p-toluenesulfonate (NaPTS) in water | High atom economy, reduced steps and waste. | Good to Excellent | mdpi.com |

| Metal-Free Catalysis | Molecular Iodine | Avoids transition metal catalysts, mild conditions. | Good | mdpi.com |

| Continuous-Flow Synthesis | Metal-free, flow reactor | Enhanced safety, scalability, high selectivity, atom economical. | Higher than batch | rsc.org |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

A thorough search for dedicated NMR studies on 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid did not yield comprehensive 1D and 2D NMR data.

Detailed 1D NMR Analysis (¹H, ¹³C)

Specific, experimentally determined ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not available in the public domain. While spectral data for related pyrazole (B372694) and benzoic acid derivatives exist, direct extrapolation of these values to the target molecule would be speculative and lack the required scientific accuracy.

Application of 2D NMR Techniques for Structural Assignment

Information regarding the application of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for the unambiguous structural assignment of this compound could not be found in the surveyed literature. Such analyses are crucial for confirming the connectivity of atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Detailed experimental Infrared (IR) and Raman spectra for this compound, along with tables of characteristic vibrational frequencies and their assignments, are not present in the available scientific literature.

Mass Spectrometry for Molecular Structure Confirmation

While the molecular weight of this compound can be calculated, a published experimental mass spectrum, including the molecular ion peak and a detailed analysis of its fragmentation pattern, is not available. This information is vital for confirming the molecular formula and understanding the compound's stability under ionization.

X-ray Crystallography of this compound and its Metal Complexes

No crystallographic data for the parent compound this compound or its metal complexes have been deposited in crystallographic databases or published in the searched literature.

Single-Crystal X-ray Diffraction Analysis

Consequently, a single-crystal X-ray diffraction analysis, which would provide definitive information about the solid-state structure, including bond lengths, bond angles, torsion angles, and intermolecular interactions, has not been reported for this compound.

Insights into Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing and specific intermolecular interactions of this compound is currently limited by the absence of a publicly available, experimentally determined crystal structure. While crystallographic data for analogous pyrazole-containing benzoic acid derivatives exist, a direct and precise description of the molecular arrangement and non-covalent interactions for this specific compound cannot be provided without its unique structural information.

Polymorphism and Solid-State Structural Variability

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development. At present, there are no published studies specifically investigating the polymorphic behavior of this compound. The existence of different crystalline forms would be dependent on factors such as solvent of crystallization, temperature, and pressure. Each potential polymorph would exhibit a distinct crystal packing and, consequently, may possess different physical properties. Without experimental evidence from techniques such as single-crystal X-ray diffraction or powder X-ray diffraction under various crystallization conditions, a definitive statement on the polymorphism of this compound cannot be made.

Reactivity Profiles and Chemical Transformations

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. Its aromaticity and the presence of the electronegative nitrogen atoms govern its reactivity towards various reagents.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyrazole Ring

The pyrazole ring in 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is generally susceptible to electrophilic aromatic substitution. Due to the electronic distribution within the pyrazole ring, the C4 position is the most electron-rich and, therefore, the most reactive site for electrophilic attack. acs.orgpharmaguideline.comimperial.ac.uk The C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms, making them less reactive towards electrophiles but potential sites for nucleophilic attack. imperial.ac.uk

Typical electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur selectively at the C4 position. pharmaguideline.com The introduction of the methyl group at the C3 position and the benzoic acid moiety at the N1 position can modulate this reactivity, but the inherent nucleophilicity of the C4 carbon remains the dominant factor for electrophilic substitutions.

| Reaction Type | Reagent Example | Expected Major Product Position |

| Electrophilic Substitution | ||

| Halogenation | Br₂ in Acetic Acid | 4-bromo-3-(3-methyl-1H-pyrazol-1-yl)benzoic acid |

| Nitration | HNO₃ / H₂SO₄ | 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)benzoic acid |

| Sulfonation | Fuming H₂SO₄ | 3-(3-methyl-1H-pyrazol-1-yl-4-sulfonic acid)benzoic acid |

| Nucleophilic Substitution | ||

| (Under forcing conditions) | Strong Nucleophile (e.g., NaNH₂) | Substitution at C5 is more likely than C3 (due to methyl group) |

Functional Group Transformations on Pyrazole Substituents

The primary substituent on the pyrazole ring is the methyl group at the C3 position. This alkyl group can undergo various transformations typical for alkyl groups attached to aromatic heterocycles. While the pyrazole ring itself is relatively stable to oxidation, the methyl group can be a site for chemical modification. pharmaguideline.com For instance, it could potentially be halogenated under radical conditions or oxidized to a carboxylic acid group under strong oxidizing conditions, although the latter may also affect the benzoic acid moiety.

Another example of functionalization on a substituted pyrazole involves the reaction of 4-methyl-3,5-diphenyl-1H-pyrazole with an electrophilic fluorinating agent to yield 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, demonstrating that substituents on the pyrazole ring can be directly modified. mdpi.com

Reactivity of the Benzoic Acid Component

The benzoic acid portion of the molecule consists of a carboxylic acid group attached to a phenyl ring. Both the carboxyl group and the phenyl ring are sites for chemical reactions.

Carboxylic Acid Derivatives Synthesis (e.g., Esters, Amides)

The carboxylic acid group is readily converted into a variety of derivatives, most notably esters and amides. These transformations are fundamental in organic synthesis.

Esterification : The reaction of this compound with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester. This is a classic Fischer esterification reaction.

Amidation : The synthesis of amides can be achieved through several methods. A common route involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the desired amide. Direct condensation of the carboxylic acid and an amine is also possible using coupling agents or under high temperatures.

| Derivative | Reagents | Product Name |

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-(3-methyl-1H-pyrazol-1-yl)benzoate |

| Ethyl Ester | Ethanol (C₂H₅OH), H₂SO₄ (cat.) | Ethyl 3-(3-methyl-1H-pyrazol-1-yl)benzoate |

| Benzylamide | 1. SOCl₂ 2. Benzylamine | N-benzyl-3-(3-methyl-1H-pyrazol-1-yl)benzamide |

| Morpholinyl amide | 1. SOCl₂ 2. Morpholine | (3-(3-methyl-1H-pyrazol-1-yl)phenyl)(morpholino)methanone |

Aromatic Substitution on the Phenyl Ring

The phenyl ring can also undergo electrophilic aromatic substitution. The regiochemical outcome of such a reaction is dictated by the directing effects of the two existing substituents: the carboxylic acid group and the 1-pyrazolyl group.

The carboxylic acid group is a deactivating and meta-directing substituent. libretexts.org It withdraws electron density from the ring, making it less reactive than benzene (B151609), and directs incoming electrophiles to the positions meta to itself (C5).

The 1-pyrazolyl group's directing effect depends on the reaction conditions. Under neutral or mildly acidic conditions, substitution preferentially occurs on the more activated pyrazole ring. However, under strongly acidic conditions (e.g., mixed acid nitration), the pyrazole ring becomes protonated at its pyridine-like N2 nitrogen. This protonated pyrazolium (B1228807) species is strongly electron-withdrawing and deactivates the pyrazole ring. Consequently, substitution is forced onto the phenyl ring. The protonated pyrazolyl group acts as a deactivating but ortho, para-directing group. cdnsciencepub.com

In this compound, the carboxyl group at C3 directs incoming electrophiles to C5. The pyrazolyl group at C1 directs to C2, C4, and C6. The deactivating nature of both groups suggests that forcing conditions would be required for substitution on the phenyl ring. The most likely position for substitution would be C5, as it is meta to the carboxyl group and ortho to the pyrazolyl group, representing a position influenced by both substituents.

Coordination Chemistry of this compound as a Ligand

The molecular structure of this compound, featuring both a carboxylate group (a hard donor) and a pyridine-like nitrogen atom in the pyrazole ring (a borderline donor), makes it an excellent candidate as a versatile ligand in coordination chemistry. pen2print.org Such ligands are crucial in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govglobethesis.com

Upon deprotonation, the carboxylate group can coordinate to metal ions in various modes: monodentate, bidentate chelating, or bidentate bridging. Simultaneously, the sp²-hybridized N2 atom of the pyrazole ring can act as a Lewis base, donating its lone pair of electrons to a metal center. pen2print.org This ability to bind through both the carboxylate oxygen(s) and the pyrazole nitrogen allows the ligand to act as a chelating agent or, more commonly, as a bridging linker connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. researchgate.netmdpi.com

The specific coordination mode and the resulting architecture of the metal complex depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (solvent, temperature), and the presence of any ancillary ligands. unibo.it The combination of pyrazole and carboxylate functionalities in a single molecule provides a robust system for creating diverse and stable coordination architectures. acs.org

| Metal Ion Example | Potential Coordination Mode of Ligand | Resulting Structure Type |

| Zn(II) | Bridging (carboxylate and N2 of pyrazole) | 3D Metal-Organic Framework |

| Cu(II) | Bridging (bidentate carboxylate and N2 of pyrazole) | 2D Coordination Polymer |

| Cd(II) | Bridging and Chelating | 3D Pillared-Layer Framework |

| Co(II) | Bridging (monodentate carboxylate and N2 of pyrazole) | 1D Chain or Discrete Cluster |

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system, often under hydrothermal or solvothermal conditions. The choice of metal ion, solvent, and reaction conditions can significantly influence the resulting coordination geometry and the dimensionality of the final product. For instance, the reaction of pyrazole-carboxylate ligands with transition metal ions like zinc(II), copper(II), and cobalt(II) has been shown to yield a variety of coordination polymers with different topologies. nih.gov

The pyrazole ring can coordinate to a metal center through its pyridinic nitrogen atom, while the carboxylate group can bind in a monodentate, bidentate bridging, or chelating fashion. This versatility in coordination allows for the formation of discrete molecular complexes, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. The steric hindrance from the methyl group on the pyrazole ring and the geometric constraints imposed by the benzoic acid backbone play a crucial role in directing the self-assembly process and determining the final architecture of the metal complex.

Spectroscopic and Structural Characterization of Coordination Compounds

The characterization of coordination compounds derived from this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand will show a characteristic C=O stretching vibration for the carboxylic acid group. Upon coordination to a metal center, the position of this band is expected to shift, providing evidence of the carboxylate group's involvement in bonding. The magnitude of the shift can offer insights into the coordination mode (monodentate, bidentate, etc.). Vibrations associated with the pyrazole ring will also be affected by coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand's environment in the coordination compound. Shifts in the resonances of the pyrazole and benzoate (B1203000) protons and carbons upon coordination can confirm the binding of the ligand to the metal center.

| Technique | Expected Observations upon Coordination |

| Infrared (IR) Spectroscopy | Shift in the C=O stretching frequency of the carboxylate group. Changes in the vibrational modes of the pyrazole ring. |

| NMR Spectroscopy | Changes in the chemical shifts of the pyrazole and benzoate protons and carbons. |

| Single-Crystal X-ray Diffraction | Determination of bond lengths, bond angles, coordination geometry, and overall crystal packing. |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Derived from this compound

The bifunctional and rigid nature of this compound makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. MOFs are a class of porous materials with high surface areas and tunable pore sizes, which are of great interest for applications in gas storage, separation, and catalysis. nih.govmdpi.com

Supramolecular Self-Assembly

Beyond coordination chemistry, this compound is capable of forming intricate supramolecular architectures through non-covalent interactions. These interactions, primarily hydrogen bonding and π-π stacking, govern the self-assembly of the molecules in the solid state, leading to the formation of diverse and often predictable patterns.

Role of Hydrogen Bonding in Supramolecular Architectures

Hydrogen bonding plays a pivotal role in the supramolecular assembly of this compound. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This functionality can lead to the formation of classic carboxylic acid dimers through strong O-H···O hydrogen bonds.

| Hydrogen Bond Type | Donor | Acceptor | Potential Supramolecular Motif |

| O-H···O | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Dimer |

| O-H···N | Carboxylic Acid (O-H) | Pyrazole (N) | Chain/Sheet |

| C-H···O | Aromatic/Methyl C-H | Carboxylic Acid (C=O) | Network Stabilization |

| C-H···N | Aromatic/Methyl C-H | Pyrazole (N) | Network Stabilization |

Investigation of Pi-Pi Stacking Interactions

The geometry of the π-π stacking can vary, with common arrangements being face-to-face and edge-to-face (T-shaped). The presence and nature of these interactions can be identified and characterized through single-crystal X-ray diffraction, where the distances and orientations between the aromatic rings can be precisely measured. In the solid-state structures of related aromatic carboxylic acids and pyrazole derivatives, π-π stacking has been shown to play a significant role in directing the packing of the molecules. researchgate.net These interactions often work in concert with hydrogen bonding to create robust and well-defined supramolecular architectures. niscpr.res.in

Formation of Low-Dimensional and Polymeric Assemblies

The combination of directional hydrogen bonding and less directional π-π stacking interactions can lead to the formation of low-dimensional and polymeric assemblies of this compound. For example, strong hydrogen bonding between carboxylic acid groups can lead to the formation of one-dimensional chains or tapes. These chains can then be further organized into two-dimensional sheets or three-dimensional networks through weaker C-H···O or C-H···π interactions and π-π stacking.

The specific dimensionality of the assembly is a delicate balance of the strengths and directionalities of the various intermolecular forces at play. By understanding and controlling these interactions, it is possible to engineer the solid-state structure of this compound and related molecules to achieve desired properties. The study of supramolecular assemblies of analogous pyrazole and benzoic acid derivatives has revealed the formation of a rich variety of structures, from simple dimers to complex 3D networks, highlighting the potential for structural diversity in the self-assembly of this compound. nih.govnih.gov

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Calculations

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine optimized molecular geometries and to analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. dergipark.org.tr These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a molecule like 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one on the carboxylic acid, would exhibit a positive potential.

Conformation and Tautomerism Studies

The relative orientation of the pyrazole and benzoic acid rings in this compound is a key conformational feature. The rotational barrier around the C-N bond connecting the two rings can be investigated using computational methods to identify the most stable conformers. The planarity or non-planarity of the molecule will influence its packing in the solid state and its interactions with biological targets.

For pyrazole-containing compounds, annular tautomerism is a significant consideration. fu-berlin.de This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. In the case of this compound, the position of the methyl group at the 3-position of the pyrazole ring makes the two nitrogen atoms non-equivalent, leading to two possible tautomers: this compound and 3-(5-methyl-1H-pyrazol-1-yl)benzoic acid. The relative stability of these tautomers can be assessed computationally, and it is known to be influenced by the nature of the substituents and the solvent environment. fu-berlin.de

Molecular Dynamics and Simulation Approaches

Prediction of Spectroscopic Data

Computational methods can predict various spectroscopic properties, which can be valuable for the identification and characterization of compounds.

Theoretically calculated infrared (IR) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the structure of a synthesized compound. mdpi.com For this compound, the predicted IR spectrum would show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the pyrazole and benzene (B151609) rings. researchgate.netcore.ac.uk

Similarly, the 1H and 13C NMR chemical shifts can be calculated. The predicted 1H NMR spectrum would show distinct signals for the protons on the pyrazole and benzoic acid rings, as well as the methyl group. docbrown.infochemicalbook.com The chemical shifts would be influenced by the electronic environment of each proton.

Computational Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. These are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting pharmacokinetic properties. While a comprehensive set of predicted descriptors for this compound is not available, data for a structurally related compound, 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid, provides an indication of the types of parameters that can be calculated. uni.lu

| Descriptor | Predicted Value |

|---|---|

| XlogP | 0.9 |

| Predicted Collision Cross Section ([M+H]+, Ų) | 152.7 |

| Predicted Collision Cross Section ([M+Na]+, Ų) | 160.4 |

| Predicted Collision Cross Section ([M-H]-, Ų) | 156.3 |

Theoretical Insights into Reaction Mechanisms

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov For this compound, a plausible synthetic route would involve the reaction of a suitably substituted hydrazine with a β-ketoester. Theoretical studies can model this reaction pathway to understand the regioselectivity and the factors influencing the reaction rate. mdpi.com Other synthetic approaches, such as 1,3-dipolar cycloadditions, can also be investigated computationally to understand the underlying mechanisms. nih.gov

Applications in Advanced Materials and Chemical Engineering

Development of Functional Materials through Coordination Chemistry

The unique molecular architecture of 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, featuring both a pyrazole (B372694) moiety capable of acting as a monodentate or bidentate N-donor and a carboxylate group for bridging metal centers, renders it an exemplary ligand in coordination chemistry. This dual functionality allows for the construction of complex, multidimensional structures with tunable properties.

Design of Porous Materials

The synthesis of porous materials, particularly Metal-Organic Frameworks (MOFs), relies on the use of organic linkers that can connect metal ions or clusters into extended, crystalline networks. Pyrazole-carboxylate ligands are well-regarded in this field for their ability to form stable and porous frameworks. mdpi.comresearchgate.netresearchgate.net The target compound, this compound, serves as a classic example of a bifunctional linker suitable for MOF synthesis. The carboxylate group can coordinate to metal centers, forming secondary building units (SBUs), while the pyrazole's nitrogen atoms can either coordinate to another metal center or act as a hydrogen-bond acceptor, influencing the final topology of the framework. mdpi.comrsc.org

For instance, research on the closely related ligand 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid has led to the development of a water-stable Ag(I)-MOF, demonstrating the utility of this ligand family in creating robust materials. rsc.org The strategic placement of the pyrazole and benzoic acid groups allows for precise control over the resulting pore size, shape, and chemical environment within the MOF. Such materials are highly sought after for applications in gas storage, separation, and catalysis due to their high surface areas and tunable porosity. researchgate.netresearchgate.net

Table 1: Examples of MOFs Synthesized with Pyrazole-Carboxylate Ligands

| Ligand | Metal Ion(s) | Resulting Framework Type | Key Feature/Application | Reference |

|---|---|---|---|---|

| 5-(Pyrazol-4-yl)isophthalic acid | Copper | rht-MOF | Trinuclear copper clusters | mdpi.com |

| 5-hydroxy-1H-pyrazole-3-carboxylic acid | Mn(II), Cd(II) | 2D Coordination Polymers | Photocatalytic activity | rsc.orgresearchgate.net |

| 2-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | Ag(I) | Ag(I)-MOF | Water stability | rsc.org |

This table is interactive and can be sorted by column.

Potential in Aggregation-Induced Emission Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent molecules are induced to emit light upon aggregation. acs.org This effect is often observed in molecules with rotatable components, such as phenyl rings, that undergo non-radiative decay through intramolecular rotation in solution. In the aggregated state, these rotations are restricted, opening up a radiative decay channel and causing the material to fluoresce. acs.orgrsc.org

Pyrazole derivatives have been identified as promising candidates for AIE-active materials (AIEgens). rsc.orgresearchgate.net The structure of this compound, with its "propeller-like" shape formed by the rotatable bonds between the pyrazole, phenyl, and carboxylate groups, fits the molecular design principles for AIE. In dilute solutions, the molecule is likely non-emissive due to the free rotation of its components. However, upon aggregation in a poor solvent or in the solid state, the restriction of these intramolecular rotations could activate its fluorescence. This makes it a potential candidate for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, where solid-state emission is crucial. researchgate.netacs.org

Chemical Building Blocks for Specialized Organic Synthesis

The this compound scaffold is a versatile building block in organic synthesis for creating more complex molecules with targeted functions. The pyrazole ring and the benzoic acid moiety can be independently modified, allowing for the systematic development of derivatives with fine-tuned electronic and steric properties.

This scaffold has been particularly valuable in medicinal chemistry for the design and synthesis of novel therapeutic agents. For example, derivatives of pyrazole-benzoic acid have been synthesized and investigated as potent growth inhibitors against drug-resistant bacteria. By using the core structure as a starting point, chemists can introduce various functional groups to optimize biological activity and enhance properties like metabolic stability. The inherent pharmacological relevance of the pyrazole nucleus, found in numerous approved drugs, further elevates the importance of this compound as a foundational element in drug discovery programs. mdpi.comnih.gov

Applications in Separation Science and Extraction Technologies

In the field of separation science, particularly in hydrometallurgy, there is a constant need for efficient and selective extractants for metal ion separation. Pyrazolone derivatives, which are structurally related to pyrazoles, have demonstrated exceptional capability as chelating agents for the solvent extraction of metal ions, including trivalent lanthanoids.

The nitrogen atoms in the pyrazole ring of this compound can act as effective coordination sites for metal ions. This chelating ability, combined with the presence of the carboxylic acid group which can participate in the extraction mechanism through proton exchange, suggests its potential as a valuable extractant. While direct studies on this specific molecule may be limited, the well-documented success of analogous compounds points to its promise in liquid-liquid extraction processes for the separation and purification of rare-earth elements and other valuable metals from aqueous solutions.

Exploration in Corrosion Inhibition

The prevention of metal corrosion is a critical challenge in numerous industries. Organic molecules containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are often effective corrosion inhibitors, particularly for steel in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Pyrazole derivatives have been extensively studied and proven to be highly effective corrosion inhibitors. The protective mechanism involves the sharing of electrons from the nitrogen atoms and the π-electrons of the pyrazole and phenyl rings with the vacant d-orbitals of iron atoms on the steel surface. This creates a strong adsorption layer. The presence of the benzoic acid group in this compound can further enhance its solubility and adsorption characteristics. The combination of the electron-rich pyrazole ring and the planar phenyl group facilitates strong and stable adsorption, making this compound a strong candidate for development as a corrosion inhibitor for mild steel in industrial applications such as acid pickling and cleaning.

Table 2: Corrosion Inhibition Efficiency of Related Pyrazole Derivatives on Steel in 1 M HCl

| Compound | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | 1 mM | 90.2% | rsc.org |

| 4-(2-(3-methyl-5-oxo-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(thiazol-2-yl) benzenesulfonamide | 500 ppm | >90% | researchgate.net |

This table is interactive and can be sorted by column.

Role in Dye-Sensitized Solar Cell (DSSCs) Components

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The efficiency of a DSSC is heavily dependent on the properties of the organic dye used as a photosensitizer. An effective dye typically possesses a donor-π bridge-acceptor (D-π-A) structure. This design facilitates efficient charge separation upon light absorption.

The this compound molecule contains key components that are desirable in a DSSC sensitizer. The benzoic acid group is a well-established anchoring group that can bind strongly to the titanium dioxide (TiO₂) semiconductor surface, ensuring efficient electron injection from the excited dye into the semiconductor's conduction band. The pyrazole and phenyl groups can act as part of the π-conjugated bridge or as a donor component, depending on further functionalization. The modular nature of this compound allows for its incorporation into more complex D-π-A dyes, where the pyrazole moiety can be modified to tune the light-harvesting properties of the final sensitizer.

Concluding Remarks and Future Research Perspectives

Emerging Trends in Pyrazole-Benzoic Acid Chemistry

The field of pyrazole-benzoic acid chemistry is dynamic, with several key trends shaping its trajectory. The pyrazole (B372694) nucleus is increasingly recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and bioactive natural products. tandfonline.comnih.govdoaj.org The number of pharmaceuticals containing a pyrazole core has risen significantly, with applications ranging from anticancer treatments to therapies for HIV and pulmonary hypertension. tandfonline.comresearchgate.net This trend underscores the importance of pyrazole-benzoic acid derivatives as building blocks for new therapeutic agents.

A significant emerging trend is the development of hybrid molecules where the pyrazole-benzoic acid core is combined with other pharmacologically active structures to create compounds with enhanced or dual-action properties. nih.gov Research has shown that the combination of pyrazole and benzoic acid moieties can give rise to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. ontosight.aieurekaselect.com For instance, derivatives of 4-[-4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid have been identified as potent antibacterial agents, specifically as inhibitors of fatty acid biosynthesis. nih.gov

Furthermore, the application of green chemistry principles to the synthesis of these compounds is gaining traction. ias.ac.in This includes the use of environmentally friendly solvents, catalysts, and energy sources to create more sustainable and efficient synthetic routes.

Challenges and Opportunities in Synthesis and Characterization

While the synthesis of pyrazole derivatives is well-established, several challenges remain, which also present opportunities for innovation. A primary challenge in the synthesis of substituted pyrazoles is achieving regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of isomers, complicating purification and reducing yields. Developing novel catalysts and reaction conditions to control this selectivity is a significant area of ongoing research. nih.gov

The demand for more efficient and sustainable synthetic methods presents a major opportunity. Modern techniques such as microwave-assisted synthesis, ultrasound irradiation, and one-pot multicomponent reactions are being increasingly explored. mdpi.comrsc.org These methods offer advantages over conventional heating by reducing reaction times, improving yields, and often proceeding under solvent-free conditions. mdpi.comrsc.org For example, nano-ZnO catalysts have been used for the efficient and environmentally friendly synthesis of 1,3,5-substituted pyrazole derivatives. nih.govmdpi.com

Characterization of these molecules is also evolving. While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) remain crucial, there is a growing need for advanced analytical methods to study complex structures and stereochemistry. The intricate structures of some pyrazole derivatives necessitate sophisticated techniques to fully elucidate their three-dimensional arrangements and electronic properties, which are critical for understanding their biological activity.

Outlook for Advanced Applications and Theoretical Investigations

The future for compounds like 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is bright, with potential applications spanning multiple disciplines. In medicinal chemistry, the pyrazole scaffold is a cornerstone for designing enzyme inhibitors, receptor antagonists, and agents targeting a wide array of diseases. globalresearchonline.netnih.gov Research into pyrazole derivatives has identified potent candidates for anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic therapies. mdpi.comnih.govnih.gov Specifically, fluorinated derivatives of pyrazole-benzoic acids have shown promise as potent growth inhibitors of drug-resistant bacteria. nih.gov

Beyond medicine, pyrazole derivatives are being investigated for their use in materials science and agrochemicals. orientjchem.orgmdpi.com Their unique photophysical properties make them candidates for the development of molecular sensors and organic materials. mdpi.com

The role of theoretical and computational chemistry in this field is rapidly expanding. In silico methods, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable tools. researchgate.netresearchgate.net These computational studies allow researchers to predict the molecular properties, reactivity, and potential biological activity of new pyrazole derivatives before they are synthesized in the lab. researchgate.netallsubjectjournal.com This approach accelerates the discovery process by identifying the most promising candidates for wet lab synthesis and helps in understanding the structure-activity relationships (SAR) that govern their function. researchgate.netallsubjectjournal.com Theoretical investigations into antioxidant properties, for example, can help in the rational design of new and more efficient antioxidant compounds. researchgate.net The synergy between experimental synthesis and theoretical prediction is expected to drive future discoveries in the field of pyrazole-benzoic acid chemistry. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.